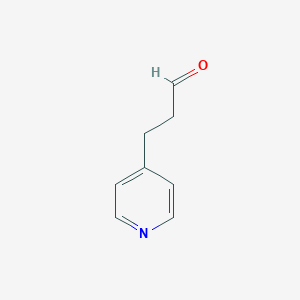

3-(Pyridin-4-YL)propanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAPLJNLRIKFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627124 | |

| Record name | 3-(Pyridin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120690-80-4 | |

| Record name | 3-(Pyridin-4-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Pyridin 4 Yl Propanal and Its Substituted Derivatives

Established Synthetic Pathways to 3-(Pyridin-4-YL)propanal

The synthesis of achiral this compound can be accomplished through several reliable and well-documented organic chemistry reactions. These pathways provide foundational routes to the target molecule from readily available starting materials.

Oxidative Transformations of 3-(Pyridin-4-yl)propan-1-ol (e.g., Swern, Dess-Martin Oxidations)

A primary route to this compound involves the oxidation of its corresponding primary alcohol, 3-(Pyridin-4-yl)propan-1-ol. This transformation is a cornerstone of organic synthesis, with several reagents capable of effecting the conversion of primary alcohols to aldehydes. Among the most effective and widely used are the Swern and Dess-Martin periodinane (DMP) oxidations, which are favored for their mild reaction conditions and high chemoselectivity. enamine.netalfa-chemistry.comresearchgate.netdiva-portal.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). alfa-chemistry.com This method is known for its mild conditions, often performed at low temperatures (e.g., -78 °C), which helps to prevent over-oxidation of the aldehyde to a carboxylic acid. alfa-chemistry.com

The Dess-Martin oxidation employs 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, or Dess-Martin periodinane (DMP), as the oxidizing agent. enamine.netresearchgate.net This reaction offers significant advantages, including neutral pH, room temperature conditions, and shorter reaction times, making it compatible with sensitive functional groups. enamine.netdiva-portal.org It is particularly useful for oxidizing N-protected amino alcohols without causing epimerization. enamine.net

Table 1: Comparison of Common Oxidation Methods for 3-(Pyridin-4-yl)propan-1-ol

| Feature | Swern Oxidation | Dess-Martin Oxidation |

| Primary Reagents | DMSO, oxalyl chloride, triethylamine alfa-chemistry.com | Dess-Martin Periodinane (DMP) enamine.net |

| Typical Conditions | Low temperature (-78 °C), anhydrous alfa-chemistry.com | Room temperature, neutral pH enamine.net |

| Advantages | Mild, avoids over-oxidation, widely applicable alfa-chemistry.com | High chemoselectivity, simple workup, tolerates sensitive groups enamine.netresearchgate.net |

| Considerations | Requires careful temperature control, can produce unpleasant odors | The oxidant is potentially explosive at elevated temperatures diva-portal.org |

Methodologies Employing Knoevenagel Condensation and Subsequent Reductions

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. organic-chemistry.orgresearchgate.netsci-hub.se To synthesize this compound, a multi-step sequence can be employed starting with 4-pyridinecarboxaldehyde (B46228).

A general strategy involves the Knoevenagel condensation of 4-pyridinecarboxaldehyde with an active methylene compound like Meldrum's acid. sci-hub.seresearchgate.net This is followed by a reduction of the resulting α,β-unsaturated system and subsequent transformations to yield the desired propanal derivative. researchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a catalyst, is also a relevant approach. organic-chemistry.org

Knoevenagel Condensation: Reaction of 4-pyridinecarboxaldehyde with an active methylene compound (e.g., Meldrum's acid or malonic acid derivatives). researchgate.net

Reduction: Selective reduction of the carbon-carbon double bond of the resulting adduct.

Decarboxylation/Transformation: Conversion of the intermediate to the final aldehyde.

This methodology has been successfully applied to generate a variety of 3-arylpropanals. researchgate.net

Enamine-Aldehyde Condensation Reactions

Enamine chemistry, pioneered by Gilbert Stork, provides another avenue for the synthesis of this compound. Enamines are formed from the reaction of an aldehyde or ketone with a secondary amine and act as potent carbon nucleophiles, similar to enolates but with the advantage of being neutral and less prone to over-alkylation. masterorganicchemistry.comlibretexts.org

In this context, a suitable enamine can undergo a condensation reaction with an appropriate electrophile to build the propanal backbone. libretexts.org A plausible synthetic route would involve the reaction of an enamine (formed from a simple aldehyde like propanal and a secondary amine such as pyrrolidine) with a suitable pyridine-containing electrophile. Alternatively, a condensation reaction between 4-pyridinecarboxaldehyde and propanal, catalyzed by an acid, can proceed through an enol or enamine-like intermediate. The reaction involves the nucleophilic addition of the propanal enolate to the pyridine aldehyde, followed by dehydration.

Stereoselective and Asymmetric Synthesis of Chiral Pyridylpropanals

While the synthesis of the achiral parent compound is well-established, significant research has focused on the stereoselective synthesis of chiral derivatives, which are valuable intermediates for pharmaceuticals.

Catalytic Enantioselective α-Benzylation of Aldehydes to Form (R)-2-Methyl-3-(pyridin-4-yl)propanal ((R)-MPP)

The catalytic asymmetric α-benzylation of aldehydes is a highly valuable reaction for creating chiral synthons used in the preparation of bioactive molecules and natural products. rsc.orgrsc.orgsemanticscholar.org A key example is the synthesis of (R)-2-methyl-3-(pyridin-4-yl)propanal ((R)-MPP), which has been identified as a crucial intermediate for developing angiogenesis inhibitors. rsc.orgsemanticscholar.org

Pioneering work in this area has utilized dual photoredox organocatalysis to achieve the enantioselective α-benzylation of aldehydes. semanticscholar.org More recently, a novel approach using a multifunctional chiral covalent framework (CCOF) catalyst has been developed for the asymmetric intermolecular α-benzylation of aldehydes with less sterically hindered alkyl halides. rsc.orgrsc.org This method has proven effective for the gram-scale synthesis of (R)-MPP. In one study, the enantioselective α-benzylation of propanal proceeded smoothly under visible-light irradiation to afford (R)-MPP in 93% yield with 93% enantiomeric excess (ee). rsc.org

Table 2: Research Findings on the Synthesis of (R)-2-Methyl-3-(pyridin-4-yl)propanal ((R)-MPP)

| Catalyst System | Reaction Type | Key Features | Yield | Enantiomeric Excess (ee) | Source |

| (R)-CuTAPBP-COF | Asymmetric α-benzylation of propanal | Heterogeneous CCOF catalyst, visible-light induced photothermal conversion | 93% (gram-scale) | 93% | rsc.org |

| Dual Photoredox Organocatalysis | Enantioselective aldehyde α-benzylation | Homogeneous catalysis | - | - | semanticscholar.org |

Development of Chiral Catalytic Systems (e.g., Chiral Covalent Organic Frameworks)

The success of asymmetric syntheses, such as the formation of (R)-MPP, hinges on the development of sophisticated chiral catalytic systems. Chiral Covalent Organic Frameworks (CCOFs) have emerged as a promising class of heterogeneous catalysts for such transformations. rsc.orgdoi.orgnih.govnih.gov

Researchers have designed a CCOF, designated (R)-CuTAPBP-COF, by integrating chiral BINOL-phosphoric acid and Cu(II)-porphyrin modules into a single, robust framework. rsc.orgrsc.org This unique structure provides several advantages:

Dual Catalytic Sites: It possesses both Brønsted and Lewis acidic sites, which act concomitantly to promote the reaction. rsc.org

Chiral Confinement: The framework creates a robust chiral space that influences the stereochemical outcome of the reaction. rsc.orgrsc.org

Photothermal Conversion: The catalyst can absorb visible light, including natural sunlight, and convert it into thermal energy, which drives the reaction efficiently. rsc.orgrsc.org

The development of such CCOFs represents a significant advance in heterogeneous asymmetric catalysis, offering reusable, efficient, and potentially more sustainable catalytic systems compared to their homogeneous counterparts. doi.org

Diversification Strategies for this compound Derivatives

The creation of diverse derivatives of this compound is crucial for various applications in medicinal chemistry and materials science. This is achieved by modifying the core structure, either by building the molecule from different starting materials or by transforming related heterocyclic systems.

Condensation Reactions with Pyridine-4-carboxaldehyde Analogs

A primary and direct route to this compound and its derivatives is through condensation reactions. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is a prominent method. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (like a malonic ester or cyanoacetate) to a carbonyl group, such as that in pyridine-4-carboxaldehyde, followed by dehydration. wikipedia.orgsci-hub.se The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.orgresearchgate.net

One specific application involves the Doebner modification, where malonic acid reacts with an aldehyde in pyridine. wikipedia.org This process is often followed by decarboxylation. For instance, the reaction of pyridinecarbaldehydes with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can proceed efficiently without a catalyst in an aqueous ethanol (B145695) mixture at room temperature, yielding electron-deficient alkenes with high E-selectivity. bas.bg These unsaturated intermediates can then be selectively reduced to afford the desired propanal side chain. The choice of substituted pyridine-4-carboxaldehyde analogs and different active methylene compounds allows for the synthesis of a wide array of derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| Pyridine-4-carboxaldehyde | Malononitrile | H2O:EtOH, Room Temp. | 2-(pyridin-4-ylmethylene)malononitrile | bas.bg |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Unsaturated enone | wikipedia.org |

| 3,4-Dibromobenzaldehyde | β-keto ester | Piperidinium acetate, Benzene | Alkylidene β-keto ester | sci-hub.se |

| 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Piperidine, Acetic Acid | α,β-unsaturated ester | sci-hub.se |

Transformations from Related Nitrogen Heterocycles (e.g., Piperidine and Tetrahydropyridine)

The synthesis of functionalized pyridines can also be achieved through the chemical transformation of their saturated or partially saturated counterparts, namely piperidines and tetrahydropyridines. This process, known as dehydrogenation or aromatization, is essentially the reverse of the more common pyridine reduction.

Catalytic dehydrogenation is a key method for converting piperidines to pyridines. This can be accomplished by passing piperidine vapor with hydrogen over a platinum or palladium catalyst on a support like silica (B1680970) gel at temperatures between 200-500 °C. google.com Another catalytic system employs silicon dioxide activated with copper, nickel, and chromium for the gas-phase dehydrogenation of piperidine to pyridine. google.com These methods are effective for creating the aromatic pyridine ring from a saturated precursor, which could be a strategic step in a multi-step synthesis of a complex pyridine derivative.

Innovative Approaches in this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly methods. For the synthesis of complex molecules like substituted this compound, multicomponent reactions and advanced transition-metal-catalyzed functionalizations represent the forefront of innovation.

Multicomponent Reaction (MCR) Strategies

Numerous modifications have been developed to improve the Hantzsch synthesis, making it more aligned with green chemistry principles. acsgcipr.org These include using aqueous micelles, ultrasonic irradiation, and ionic liquids to facilitate the reaction under milder conditions. wikipedia.org In some protocols, the oxidation of the dihydropyridine (B1217469) intermediate to the pyridine is performed in the same pot using oxidizing agents like ferric chloride or manganese dioxide. wikipedia.org Some Hantzsch-like condensation reactions can be modified to directly afford the functionalized pyridine as the main product, bypassing the dihydropyridine intermediate. conicet.gov.ar

| MCR Name | Typical Components | Intermediate/Product | Key Features | Ref |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia (B1221849) source | 1,4-Dihydropyridine, then Pyridine | Classic, versatile, forms the pyridine ring | wikipedia.orgresearchgate.net |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Propargyl ketone | Pyridine | Direct formation of the aromatic ring | acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | 2-Pyridone | Builds a functionalized pyridone ring | acsgcipr.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium (B1175870) acetate | Pyridine | High functional group tolerance | acsgcipr.org |

Exploitation of Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the functionalization of the pyridine ring. mdpi.comnih.gov These methods allow for the precise introduction of a wide variety of substituents onto a pre-existing pyridine core.

The Suzuki-Miyaura coupling is a prominent method for forming C-C bonds between a halopyridine and an aryl- or vinylboronic acid. nih.gov It is widely used for synthesizing biaryl compounds, including bipyridines, and tolerates a broad range of functional groups. mdpi.comnih.gov Palladium catalysts, often with specialized ligands, are typically employed. mdpi.comrsc.org

The Sonogashira coupling reaction is another key method, used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. beilstein-journals.orgwikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are valuable intermediates for further transformations. beilstein-journals.orgresearchgate.net Recent advancements have led to copper-free Sonogashira protocols that can be performed in greener solvents like water. wikipedia.org

Furthermore, direct C-H activation/functionalization has emerged as a highly atom-economical strategy. mdpi.com This approach avoids the need for pre-functionalized starting materials (like halopyridines) by directly activating a C-H bond on the pyridine ring for coupling. Palladium and copper catalysts are often used for these transformations, enabling the introduction of aryl, alkyl, or alkynyl groups onto the pyridine scaffold. beilstein-journals.orgrsc.org

Reactivity and Chemical Transformations of 3 Pyridin 4 Yl Propanal

Reactivity of the Aldehyde Functional Group

The aldehyde group in 3-(Pyridin-4-YL)propanal is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds through the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reactivity of the aldehyde can be influenced by the electron-withdrawing nature of the pyridine (B92270) ring, which can enhance the electrophilicity of the carbonyl carbon.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Amine for Imine/Enamine Formation)

This compound readily undergoes condensation reactions with primary and secondary amines. The reaction with primary amines initially forms a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). Secondary amines react similarly to form enamines. libretexts.org These reactions are typically acid-catalyzed and are reversible. libretexts.org For instance, the reaction of this compound with a primary amine would yield the corresponding N-substituted imine.

| Reactant | Product Type |

| Primary Amine | Imine |

| Secondary Amine | Enamine |

Selective Oxidation to 3-(Pyridin-4-YL)propanoic Acid and Derivatives

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, forming 3-(Pyridin-4-YL)propanoic acid. A variety of oxidizing agents can be employed for this transformation. For instance, a Dess-Martin periodinane oxidation followed by a Pinnick oxidation can be used to convert the aldehyde to the corresponding carboxylic acid. acs.org This carboxylic acid can then be further derivatized, for example, by coupling with amines to form amides. acs.org

| Oxidizing Agent | Product |

| Dess-Martin periodinane followed by Pinnick oxidation | 3-(Pyridin-4-YL)propanoic Acid |

Selective Reduction to 3-(Pyridin-4-YL)propan-1-ol

The aldehyde can be selectively reduced to a primary alcohol, 3-(Pyridin-4-YL)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgresearchgate.net These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org The choice of reducing agent and reaction conditions can be crucial to prevent side reactions.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | 3-(Pyridin-4-YL)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH4) | 3-(Pyridin-4-YL)propan-1-ol |

Chemical Modifications and Functionalization of the Pyridine Nucleus

The pyridine ring in this compound can also undergo chemical modifications, although it is generally less reactive towards electrophilic substitution than benzene.

Nucleophilic Aromatic Substitution on Activated Pyridine Rings

Pyridine and its derivatives are known to undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present at the 2- or 4-position. vaia.comstrath.ac.uk The nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, especially when the attack occurs at the 2- or 4-positions. vaia.com While the propanal group at the 4-position is not a typical activating group for SNAr, reactions involving the pyridine nitrogen or transformations that introduce activating groups could facilitate such substitutions. For instance, if a leaving group were present at the 2- or 6-position of the pyridine ring, it could potentially be displaced by a nucleophile.

Electrophilic Aromatic Substitution on the Pyridine Moiety

Electrophilic Aromatic Substitution (EAS) on the pyridine ring of this compound is significantly challenging. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons via an inductive effect. gcwgandhinagar.comimperial.ac.uk This deactivation is more pronounced than in benzene, making pyridine and its derivatives substantially less reactive towards electrophiles. gcwgandhinagar.comlibretexts.org

Furthermore, the reaction conditions for many EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions) involve strong acids. wikipedia.org The basic nitrogen atom (pKa ≈ 5.2) is readily protonated under these conditions, forming a pyridinium (B92312) ion. gcwgandhinagar.comimperial.ac.uk This transformation dramatically increases the electron-withdrawing nature of the ring, further deactivating it towards attack by an electrophile. libretexts.orgwikipedia.org The propanal substituent at the C-4 position, being an electron-withdrawing group itself, exacerbates this deactivation.

When substitution does occur under forcing conditions, it is directed to the C-3 (and C-5) position, which is meta to the nitrogen atom. libretexts.org This is because the resonance structures of the cationic intermediate (the sigma complex) formed upon electrophilic attack show that attack at C-2, C-4, or C-6 places a positive charge on the carbon adjacent to the already positively charged nitrogen (in the case of a pyridinium ion), which is highly unfavorable. libretexts.orgwikipedia.org Attack at C-3 avoids this destabilizing arrangement. For this compound, any potential EAS reaction would be expected to yield the 3-substituted product, though requiring extremely harsh conditions and likely resulting in low yields.

Table 1: General Reactivity of Pyridine in Electrophilic Aromatic Substitution

| Reaction Type | Conditions | Outcome | Reference |

| Nitration | H₂SO₄, KNO₃, 300 °C | 3-Nitropyridine (low yield) | libretexts.org |

| Sulfonation | H₂SO₄, SO₃, 230 °C | Pyridine-3-sulfonic acid | libretexts.org |

| Bromination | Br₂, Oleum, 130 °C | 3-Bromopyridine, 3,5-Dibromopyridine | libretexts.org |

| Friedel-Crafts | AlCl₃, Acyl/Alkyl Halide | No reaction; complexation with nitrogen | libretexts.orgwikipedia.org |

To overcome the low reactivity, pyridine N-oxides are often used. Oxidation of the nitrogen atom to an N-oxide reverses the dipole effect, making the C-2 and C-4 positions more susceptible to electrophilic attack. gcwgandhinagar.com

Orthometalation and Directed Functionalization Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridine. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-BuLi or sec-BuLi), positioning it to deprotonate a specific, adjacent ortho proton. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with various electrophiles. baranlab.org

For this compound, direct deprotonation of the pyridine ring at the C-3 or C-5 positions is feasible. The aldehyde functionality itself is generally not a robust DMG as it is susceptible to nucleophilic attack by the organolithium reagent. harvard.edu However, it can be temporarily converted into a more effective directing group. A common strategy involves the in-situ formation of an α-amino alkoxide by reacting the aldehyde with a lithium amide. This newly formed group can then direct the ortho-lithiation. harvard.edu

Table 2: Potential Directed ortho Metalation Strategies for this compound Derivatives

| Directing Group (Modification of Aldehyde) | Reagent | Electrophile (E) | Product | Reference Concept |

| α-Amino Alkoxide (from Aldehyde + Li-TMP) | sec-BuLi | E⁺ (e.g., Me₃SiCl, I₂) | 3-Substituted-4-(1-(dialkylamino)propyl)pyridine | harvard.edu |

| Oxime (from Aldehyde + H₂NOH) | n-BuLi | E⁺ (e.g., R-X, CO₂) | 3-Substituted-4-(propanal oxime)pyridine | baranlab.org |

| Hydrazone (from Aldehyde + H₂NNR₂) | n-BuLi | E⁺ (e.g., DMF, Ph₂CO) | 3-Substituted-4-(propanal hydrazone)pyridine | baranlab.org |

Alternatively, other functional groups can be installed on the pyridine ring to direct metalation. For instance, a halogen at the 3-position could be converted to an organolithium species via halogen-metal exchange, which could then be functionalized. More advanced strategies employ removable silicon-tethered pyridyl groups that allow for efficient palladium-catalyzed ortho-acyloxylation or ortho-halogenation. nih.gov These methods provide a versatile toolkit for introducing substituents at the C-3 and C-5 positions of the 4-substituted pyridine core.

Cascade and Tandem Reactions Involving this compound

The dual reactivity of the aldehyde and pyridine functionalities in this compound makes it a suitable substrate for cascade and tandem reactions, where multiple bonds are formed in a single synthetic operation. These reactions offer high atom and step economy for building molecular complexity.

A notable example is the synthesis of chroman-4-one derivatives. In a base-promoted tandem reaction, this compound can undergo an aldol (B89426) condensation with a substituted 2'-hydroxyacetophenone. The resulting α,β-unsaturated ketone intermediate then immediately undergoes an intramolecular oxa-Michael ring closure to furnish the final chroman-4-one scaffold bearing a 2-(2-(pyridin-4-yl)ethyl) substituent.

Another class of tandem reactions applicable to this compound involves an initial Knoevenagel condensation followed by a Michael addition. For instance, reaction with active methylene (B1212753) compounds like malononitrile (B47326) or bisarylsulfonylpropenes, often catalyzed by a base like piperidine (B6355638), would first generate a pyridinyl-substituted α,β-unsaturated system. mdpi.com This reactive intermediate can then undergo an intramolecular or intermolecular Michael addition to construct complex heterocyclic systems. mdpi.combeilstein-journals.org

Cascade reactions can also be initiated by activating the alkene that can be formed from the propanal moiety. For example, a Prins cyclization can be triggered from a homoallylic alcohol derived from this compound, leading to the formation of complex polycyclic structures. beilstein-journals.org Similarly, tandem aza-Michael addition followed by a vinylogous aldol or nitroaldol condensation represents another powerful strategy where the aldehyde or a derivative thereof acts as a key building block. rsc.orgacs.org

Table 3: Examples of Tandem Reactions Involving Aldehydes

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference Concept |

| Aldol Condensation / Oxa-Michael Addition | Aldehyde, 2'-Hydroxyacetophenone | Base (e.g., DIPA) | Chroman-4-one | beilstein-journals.org |

| Knoevenagel Condensation / Oxa-Michael Addition | Salicylaldehyde, 1,3-Bisarylsulfonylpropene | Piperidine, p-TsOH | 2H-Chromene | mdpi.com |

| Aza-Michael Addition / Vinylogous Aldol Condensation | Quinolone, Ynone | Base | N-bridged Pyridine Fused Quinolone | rsc.org |

| Prins / Friedel-Crafts Cyclization | 3-(2-vinylphenyl)propanal, Arene | Lewis Acid (BF₃·Et₂O) | 5-Aryltetrahydro-5H-benzo stackexchange.comannulen-7-ol | beilstein-journals.org |

Reactivity Profiling in Complex Reaction Environments

In complex chemical or biological environments, the reactivity of this compound is dominated by the electrophilic nature of its aliphatic aldehyde group. nih.govnih.gov Aliphatic aldehydes are known to be reactive electrophiles that can readily interact with a variety of biological nucleophiles, such as the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins, leading to the formation of covalent adducts like Schiff bases or thioacetals. nih.govmdpi.com

The reactivity of an aldehyde can be quantified and profiled based on its electronic character. nih.gov Aliphatic aldehydes like this compound are considered relatively "hard" electrophiles, meaning they tend to react preferentially with "hard" nucleophiles like primary amines. nih.gov This reactivity is central to their biological effects and potential toxicity, as covalent modification of proteins can disrupt their function. mdpi.comresearchgate.net

In synthetic contexts, such as multicomponent reactions, this inherent reactivity drives the formation of various products. The aldehyde can react reversibly with water to form a geminal diol, or with alcohols to form hemiacetals, which can influence its availability and reaction pathways. researchgate.net

Modern analytical techniques can be used to profile this reactivity. Chemoassays using model nucleophiles can determine the rate constants for adduct formation and hydrolysis, providing a quantitative measure of electrophilicity and adduct stability. acs.org Such profiling is crucial for understanding the behavior of this compound in complex mixtures, predicting its stability, potential off-target reactions in drug discovery, or its fate in biological systems. nih.govacs.org

Table 4: Potential Reactions of this compound with Common Nucleophiles in Complex Environments

| Nucleophile Type | Nucleophile Example | Reaction Type | Adduct Formed | Reference Concept |

| Amine (Hard) | Lysine side chain, Amino-drugs | Nucleophilic Addition | Schiff Base (Imine) | nih.govacs.org |

| Thiol (Soft) | Cysteine side chain, Glutathione | Nucleophilic Addition | Thiohemiacetal / Thioacetal | nih.gov |

| Alcohol (Hard) | Serine/Threonine side chain, Solvents | Nucleophilic Addition | Hemiacetal / Acetal | researchgate.net |

| Water | Aqueous media | Nucleophilic Addition | Geminal Diol (Hydrate) | researchgate.net |

Applications of 3 Pyridin 4 Yl Propanal As a Versatile Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The dual functionality of 3-(Pyridin-4-YL)propanal makes it an excellent starting material for synthesizing various heterocyclic structures, which are core components of many biologically active compounds.

Substituted 2-pyridone and 3,4-dihydropyridin-2(1H)-one (3,4-DHPo) moieties are present in numerous molecules with significant biological activities, including cardiotonic agents like Amrinone and Milrinone. nih.govresearchgate.net The synthesis of these heterocyclic systems often involves multicomponent reactions (MCRs) where an aldehyde is a key reactant. mdpi.com

This compound can serve as the aldehyde component in well-established MCRs for producing polysubstituted dihydropyridone derivatives. mdpi.com For instance, a one-pot synthesis can be achieved by reacting an aldehyde, cyanoacetamide, a β-ketoester such as ethyl acetoacetate, and ammonium (B1175870) acetate, often with pyridine (B92270) as a catalyst. mdpi.com The use of this compound in such a reaction would directly incorporate the pyridinylpropyl side chain at the 4-position of the resulting dihydropyridone ring, a common feature in bioactive molecules. mdpi.comacs.org These dihydropyridones can then be oxidized to the corresponding pyridones. acs.org

Table 1: Representative Multicomponent Reaction for Dihydropyridone Synthesis

| Reactant Role | Example Compound |

|---|---|

| Aldehyde | This compound |

| Active Methylene (B1212753) Compound | Ethyl Acetoacetate |

| Nitrogen Source | Cyanoacetamide / Ammonium Acetate |

| Catalyst | Pyridine |

This table illustrates a general reaction scheme where this compound can be utilized as the aldehyde component to generate dihydropyridone frameworks. mdpi.com

Aryl-3-propanaldehydes are recognized as synthetically useful precursors for constructing fused polycyclic systems like chiral tetrahydroquinolines. researchgate.net While not a direct precursor to tetrahydroisoquinoline (THIQ) itself, this compound is an analogous structure whose reactivity patterns can be applied to the synthesis of related fused heterocyclic systems. For example, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are isosteric replacements for THIQs, utilizes similar synthetic strategies. nih.gov

The general approach involves the condensation of an aldehyde with a suitable amine, followed by an intramolecular cyclization. For instance, a Pictet-Spengler-type reaction or a reductive amination followed by intramolecular Friedel-Crafts-type cyclization can be envisioned. The aldehyde group of this compound would react to form an imine, which could then undergo cyclization to generate a fused system incorporating the pyridine ring. The development of palladium-catalyzed methodologies for creating complex fused polycycles via multiple C-H activation further expands the potential of such building blocks. nih.gov

Intermediates in the Synthesis of Complex Natural Products and Synthetic Analogs

This compound and its derivatives are key synthons for accessing complex, biologically active molecules that are either natural product analogs or purely synthetic compounds with high therapeutic potential. rsc.org A prominent example is the enantioselective synthesis of (R)-2-methyl-3-(pyridin-4-yl)propanal ((R)-MPP). rsc.orgrsc.org This chiral aldehyde is a crucial intermediate in the synthesis of angiogenesis inhibitors, which are recognized as important drug candidates for treating diseases dependent on blood vessel growth, such as tumor proliferation. rsc.orgrsc.org The synthesis of these complex targets demonstrates the utility of the propanal scaffold in building stereochemically defined and pharmaceutically relevant molecules.

Precursors for Advanced Pharmaceutical Intermediates and Lead Compound Derivatization

The role of this compound extends to being a precursor for advanced pharmaceutical intermediates and for the derivatization of lead compounds in drug discovery. Its structural motifs are found in various pharmacologically active agents.

Research has shown that derivatives of this compound are utilized in the synthesis of potent and selective inhibitors for various enzymes. For example, (R)-2-methyl-3-(pyridin-4-yl)propanal is a key intermediate in the continuous-flow synthesis of a Cyclin-Dependent Kinase 9 (CDK9) inhibitor. mdpi.com Furthermore, this compound itself has been used as a starting aldehyde in the base-promoted aldol (B89426) condensation to assemble chroman-4-one scaffolds, which are the basis for a class of Sirtuin 2 (SIRT2) inhibitors with antiproliferative properties. acs.org The ability to modify both the aldehyde and the pyridine ring allows for systematic structural variations in lead compound optimization. scispace.comresearchgate.net

Table 2: Pharmaceutical Intermediates and Derivatives from this compound

| Precursor | Synthesized Intermediate/Scaffold | Therapeutic Target/Application | Reference(s) |

|---|---|---|---|

| This compound | Chroman-4-one derivatives | Sirtuin 2 (SIRT2) Inhibition | acs.org |

| (R)-2-methyl-3-(pyridin-4-yl)propanal | Angiogenesis Inhibitors | Anticancer (Tumor Proliferation) | rsc.orgrsc.org |

Contributions to Chemical Library Generation and Combinatorial Synthesis

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. bham.ac.uk this compound is an excellent building block for combinatorial synthesis due to its two distinct points of reactivity. researchgate.net

The aldehyde group can undergo a wide range of reactions, including condensations, reductive aminations, and Wittig-type reactions, to introduce diversity at one end of the molecule. Simultaneously, the pyridine ring's nitrogen atom can be alkylated, oxidized to an N-oxide, or used to direct metallation for further substitution on the ring. organic-chemistry.org This orthogonal reactivity allows for the rapid, parallel synthesis of a large number of structurally diverse compounds from a single, readily available precursor. researchgate.net This strategy is invaluable for exploring chemical space and identifying novel bioactive compounds. researchgate.netresearchgate.net

Emerging Applications in Functional Materials Chemistry

Beyond its applications in medicinal chemistry, this compound is finding use in the development of advanced functional materials. A notable emerging application is in the synthesis of chiral covalent organic frameworks (CCOFs). rsc.orgrsc.org

In one study, a derivative of this compound was used to synthesize (R)-2-methyl-3-(pyridin-4-yl)propanal ((R)-MPP), which then served as a key synthon in a reaction catalyzed by a newly designed CCOF. rsc.org This demonstrates the compound's role not just as a building block for the final product but also in the context of developing and testing novel catalytic materials. The pyridine moiety is particularly useful in materials science as it can coordinate with metal centers or act as a basic site, imparting specific functionalities to the bulk material. The predicted functional uses for the closely related 3-(Pyridin-4-yl)propanoic acid include roles as a catalyst and buffer, suggesting the broader potential of this chemical family in materials applications. epa.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Pyridin 4 Yl Propanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy provides the initial and crucial confirmation of the 3-(Pyridin-4-YL)propanal structure by identifying the distinct proton environments within the molecule. The spectrum is characterized by signals corresponding to the aldehydic, aromatic, and aliphatic protons.

The aldehydic proton (H-1) is the most deshielded, appearing as a triplet at approximately 9.81 ppm. This downfield shift is characteristic of protons attached to a carbonyl carbon. The protons of the pyridine (B92270) ring appear in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atom, the protons ortho to the nitrogen (H-2 and H-6) are deshielded and resonate as a doublet around 8.52 ppm. The protons meta to the nitrogen (H-3 and H-5) are observed as a doublet at a more upfield position, typically around 7.25 ppm.

The aliphatic propyl chain gives rise to two distinct multiplets. The methylene (B1212753) protons adjacent to the carbonyl group (H-α) appear as a triplet around 2.95 ppm, while the methylene protons adjacent to the pyridine ring (H-β) are observed as a triplet at approximately 3.10 ppm. The integration of these signals confirms the presence of one, four, and four protons in the aldehydic, aromatic, and aliphatic regions, respectively, consistent with the molecular structure.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (CHO) | ~9.81 | t (triplet) |

| H-2, H-6 (Py) | ~8.52 | d (doublet) |

| H-3, H-5 (Py) | ~7.25 | d (doublet) |

| H-α (CH₂) | ~2.95 | t (triplet) |

| H-β (CH₂) | ~3.10 | t (triplet) |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy elucidates the carbon framework of the molecule. Given the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

The carbonyl carbon (C-1) of the aldehyde functional group is highly deshielded and appears at the lowest field, around 201.5 ppm. docbrown.infolibretexts.org The carbons of the pyridine ring show distinct chemical shifts. The ipso-carbon (C-4), to which the propyl chain is attached, resonates at approximately 150.1 ppm. The C-2 and C-6 carbons, adjacent to the nitrogen, are found at about 149.8 ppm, while the C-3 and C-5 carbons appear further upfield around 124.2 ppm.

The aliphatic chain carbons are observed in the upfield region of the spectrum. The methylene carbon adjacent to the aldehyde (C-α) has a chemical shift of about 44.8 ppm, and the methylene carbon bonded to the pyridine ring (C-β) resonates at approximately 28.5 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~201.5 |

| C-4 (Py, ipso) | ~150.1 |

| C-2, C-6 (Py) | ~149.8 |

| C-3, C-5 (Py) | ~124.2 |

| C-α (CH₂) | ~44.8 |

| C-β (CH₂) | ~28.5 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms, confirming the assignments from 1D spectra and assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key cross-peaks are observed between the aldehydic proton (H-1) and the adjacent α-methylene protons (H-α), and between the α-methylene protons (H-α) and the β-methylene protons (H-β). This confirms the integrity of the propanal moiety. Correlations are also seen between the ortho-protons (H-2, H-6) and meta-protons (H-3, H-5) of the pyridine ring. ipb.pt

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. libretexts.org The experiment would show correlations between H-1 and C-1, H-α and C-α, H-β and C-β, H-2/6 and C-2/6, and H-3/5 and C-3/5, thereby confirming the assignments of both the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) ¹H-¹³C correlations, which helps to connect the different structural fragments of the molecule. libretexts.orgyoutube.com Key HMBC correlations for this compound would include:

The aldehydic proton (H-1) showing a correlation to the α-carbon (C-α).

The α-protons (H-α) correlating with the carbonyl carbon (C-1) and the β-carbon (C-β).

The β-protons (H-β) showing correlations to the α-carbon (C-α) and, most importantly, to the ipso-carbon (C-4) and the meta-carbons (C-3, C-5) of the pyridine ring, unequivocally linking the propyl chain to the C-4 position of the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, which typically appears around 1725 cm⁻¹. docbrown.info

The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹. The spectrum also shows C-H stretching vibrations for the aromatic pyridine ring above 3000 cm⁻¹ and for the aliphatic propyl chain between 2850 and 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are observed in the 1600-1400 cm⁻¹ region.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aldehyde C-H Stretch | ~2830, ~2730 | Weak |

| Aldehyde C=O Stretch | ~1725 | Strong, Sharp |

| Pyridine Ring (C=C, C=N) Stretches | 1600-1400 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is dominated by features associated with the pyridine ring. ethz.ch

The most characteristic signals are the intense, sharp bands corresponding to the symmetric ring breathing (ν₁) and trigonal ring breathing (ν₁₂) modes of the pyridine ring, which appear at approximately 1000 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.net The aromatic C-H stretching vibrations are also prominent, typically appearing around 3060 cm⁻¹. The aldehydic C=O stretch is generally weaker in Raman than in IR but can be observed. The aliphatic C-H stretching and bending modes are also present in the spectrum.

Interactive Data Table: Prominent Raman Shifts for this compound

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3060 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Pyridine Trigonal Ring Breathing | ~1030 | Strong, Sharp |

| Pyridine Symmetric Ring Breathing | ~1000 | Strong, Sharp |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of a compound's elemental composition. The exact mass of this compound is calculated based on the masses of its most abundant isotopes. For the molecular formula C₈H₉NO, the monoisotopic mass is 135.06842 Da uni.lu. This precise measurement is crucial for confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO | uni.lu |

| Monoisotopic Mass | 135.06842 Da | uni.lu |

In mass spectrometry, the molecular ion ([M]⁺) is energetically unstable and often breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure.

For this compound, the fragmentation is dictated by its functional groups: the pyridine ring, the propyl chain, and the terminal aldehyde. The initial ionization would produce the molecular ion at an m/z of 135. Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for aldehydes, potentially leading to the loss of a hydrogen atom (resulting in an [M-1]⁺ peak at m/z 134) or the loss of the entire formyl group (CHO), which would generate an [M-29]⁺ peak at m/z 106 libretexts.org. The pyridine ring itself is a stable aromatic structure, and fragments containing this moiety are expected to be prominent in the spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 135 | [C₈H₉NO]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₈NO]⁺ | Loss of a hydrogen radical ([M-H]⁺) from the aldehyde group |

| 106 | [C₇H₈N]⁺ | Loss of the formyl radical ([M-CHO]⁺) |

| 93 | [C₆H₇N]⁺ | Fragment corresponding to the 4-vinylpyridine (B31050) cation |

| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridinium (B92312) cation |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions are characteristic of the chromophores present in the structure.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its two primary chromophores: the pyridine ring and the carbonyl group of the aldehyde. The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state shu.ac.uk.

The molecule can undergo several types of electronic transitions:

π → π* Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the pyridine ring and the carbonyl double bond uzh.chelte.hu. These typically result in strong absorption bands in the UV region.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital uzh.chelte.hu. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity compared to π → π* transitions shu.ac.uk.

| Electronic Transition | Chromophore | Description | Expected Characteristics |

|---|---|---|---|

| π → π | Pyridine Ring | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system. | Strong absorption in the UV region. |

| π → π | Carbonyl Group (C=O) | Excitation of a π electron from the C=O double bond to a π orbital. | Strong absorption, typically at shorter UV wavelengths than the n → π* transition. |

| n → π | Carbonyl Group (C=O) | Excitation of a non-bonding (lone pair) electron from the oxygen atom to a π orbital of the C=O bond. | Weak absorption at a longer wavelength compared to π → π* transitions. shu.ac.uk |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be generated wikipedia.org.

While specific experimental data for this compound is not publicly available, a single-crystal X-ray diffraction analysis would provide unparalleled structural detail. This technique would yield the absolute configuration of the molecule in the crystal lattice and a precise measurement of all bond lengths, bond angles, and torsion angles. This data reveals the molecule's conformation in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing nih.govmdpi.com.

| Structural Information Obtainable from SC-XRD | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry and repeating unit cell of the crystal lattice. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating block of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom within the unit cell. |

| Bond Lengths & Angles | Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | Describes the conformation of the molecule, such as the rotation around the C-C single bonds of the propyl chain. |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between molecules in the crystal. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. By irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern, one can obtain a unique fingerprint of the crystalline lattice. This information is crucial for identifying the specific crystalline phase or polymorph of a substance, as different crystal structures will produce distinct diffraction patterns.

For this compound, PXRD analysis would involve the measurement of the diffracted X-ray intensity as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peaks at specific 2θ values, can be used to:

Identify the crystalline phase: By comparing the experimental diffraction pattern with reference patterns from databases like the International Centre for Diffraction Data (ICDD), the specific crystalline form of this compound can be unequivocally identified.

Determine lattice parameters: The positions of the diffraction peaks are directly related to the dimensions and geometry of the unit cell, the fundamental repeating unit of the crystal lattice. Analysis of these peak positions allows for the precise determination of the lattice parameters (a, b, c, α, β, γ).

Assess sample purity: The presence of crystalline impurities would manifest as additional peaks in the diffractogram, allowing for the assessment of the phase purity of the sample.

Study polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties. PXRD is a key tool for identifying and distinguishing between these polymorphs.

Currently, specific experimental PXRD data for this compound is not widely available in public databases. However, a hypothetical PXRD analysis would yield a data table similar to the one below, which is essential for the comprehensive solid-state characterization of the compound.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 60 |

| 22.1 | 4.02 | 75 |

| 25.7 | 3.46 | 50 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule and are vital for determining enantiomeric purity and absolute configuration. Circular Dichroism (CD) spectroscopy is a prominent chiroptical technique.

Since this compound can exist as a racemic mixture or as individual enantiomers if a chiral center is introduced during synthesis or modification, CD spectroscopy would be a critical tool for its stereochemical analysis.

Enantiomeric Purity: Enantiomers, being non-superimposable mirror images, exhibit equal and opposite CD signals. A pure enantiomer will show a characteristic CD spectrum, while a racemic mixture will be CD-silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee), allowing for a quantitative determination of the enantiomeric purity of a sample.

Absolute Configuration: The sign and shape of the CD spectrum are unique to a specific enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (R or S), the absolute configuration of the enantiomer can be determined.

As with PXRD, specific experimental Circular Dichroism data for this compound is not readily found in the current scientific literature. A typical dataset from a CD analysis would be presented in a table format, detailing the wavelength of maximum absorption and the corresponding molar ellipticity.

Hypothetical Circular Dichroism Data for an Enantiomer of a this compound Derivative

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

|---|---|

| 220 | +1.5 x 10⁴ |

| 254 | -2.8 x 10⁴ |

Computational and Theoretical Investigations of 3 Pyridin 4 Yl Propanal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for exploring the electronic structure and reactivity of molecules. For 3-(Pyridin-4-YL)propanal, these calculations offer a detailed picture of its molecular orbitals and electron density distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on pyridine (B92270) derivatives are employed to determine optimized molecular geometry, vibrational frequencies, and other electronic properties.

In computational studies of substituted pyridines, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), are utilized to predict their nucleophilicity. researcher.life These studies help in understanding how the substituent, in this case, the 3-propanal group, influences the electronic properties of the pyridine ring. The geometry of the molecule is optimized to find the lowest energy conformation, which is essential for accurate calculations of other properties.

For 4-alkyl pyridines, DFT calculations have been used to understand the activation of the pyridylic position. yorku.ca While this compound is not strictly a simple alkylpyridine due to the aldehyde functional group, these studies provide a basis for understanding the electronic influence of the side chain on the pyridine ring. The presence of the electron-withdrawing aldehyde group is expected to influence the electron density distribution around the pyridine ring.

Table 1: Representative DFT Calculation Parameters for Pyridine Derivatives

| Parameter | Typical Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Property Calculated | Optimized Geometry, Electronic Energies |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity. tandfonline.com

In a study on various pyridine derivatives, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecules. scirp.org For a related compound, quinoline, the HOMO-LUMO energy gap was calculated to be -4.83 eV. scirp.org This value provides a reference point for what might be expected for a pyridine derivative like this compound. The analysis of the spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.830 |

Note: Data presented is for Quinoline, a related heterocyclic compound, to provide context. scirp.org

Prediction of Chemical Reactivity and Selectivity

Predicting the chemical reactivity and selectivity of a molecule is a key application of computational chemistry. For this compound, methods such as Molecular Electrostatic Potential (MEP) mapping and Fukui function analysis can identify the most probable sites for chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of substituted pyridines, MEP analysis has been used to evaluate the reactivity of the nitrogen atom. nih.gov The nitrogen atom in the pyridine ring typically presents a region of negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. The presence of the propanal substituent at the 4-position will modulate the electrostatic potential around the ring. The electron-withdrawing nature of the aldehyde group is expected to decrease the negative potential on the nitrogen atom to some extent. The oxygen atom of the carbonyl group in the propanal side chain will also be a region of significant negative electrostatic potential, representing another likely site for electrophilic attack. Conversely, the carbonyl carbon will be a region of positive potential, making it susceptible to nucleophilic attack.

Table 3: Predicted Regions of High and Low Electrostatic Potential in this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen | Negative | Site for electrophilic attack/protonation |

| Carbonyl Oxygen | Negative | Site for electrophilic attack |

| Carbonyl Carbon | Positive | Site for nucleophilic attack |

| Pyridine Ring Hydrogens | Positive | Potential sites for nucleophilic interaction |

Fukui Function Analysis for Reactive Sites

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org It measures the change in electron density at a given point in the molecule when an electron is added or removed.

f+ indicates the propensity of a site to accept an electron (nucleophilic attack).

f- indicates the propensity of a site to donate an electron (electrophilic attack).

f0 indicates the propensity of a site to react with a radical.

For this compound, it is expected that the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group would have high f- values, making them susceptible to electrophilic attack. The carbon atoms of the pyridine ring and the carbonyl carbon are expected to have high f+ values, indicating their susceptibility to nucleophilic attack.

Advanced Bonding Analysis

Advanced bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis, provide deeper insights into the bonding and electronic structure of a molecule, including charge transfer and delocalization effects.

Specific advanced bonding analysis for this compound is not prominently featured in existing research. However, a hypothetical NBO analysis would likely reveal important details about the electronic interactions within the molecule. For instance, it could quantify the delocalization of electron density between the pyridine ring and the propanal side chain. The analysis would also describe the nature of the bonds (e.g., sigma and pi bonds) and the hybridization of the atoms. Such an analysis could confirm the electron-withdrawing effect of the aldehyde group on the pyridine ring through the examination of orbital occupancies and energies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, orbital interactions, and bonding within a molecule. It provides a localized, intuitive picture of the chemical bonds and lone pairs.

Detailed NBO analysis for this compound, including specific data on donor-acceptor interactions, stabilization energies, and hybrid orbital compositions, is not extensively available in published scientific literature. Such an analysis would typically involve quantum chemical calculations to identify key orbital interactions, such as those between the lone pair of the nitrogen atom in the pyridine ring or the oxygen of the aldehyde group and the antibonding orbitals of adjacent bonds. These interactions are crucial for understanding the molecule's electronic stability and reactivity. The analysis quantifies the energy of these interactions, providing a deeper understanding of the molecule's electronic structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the flexibility of a molecule and its behavior over time. The propanal side chain attached to the pyridine ring allows for multiple rotational conformations (rotamers).

Specific research detailing a comprehensive conformational analysis or molecular dynamics simulations for this compound could not be identified in the searched literature. A typical conformational analysis would involve scanning the potential energy surface by rotating the dihedral angles along the C-C single bonds of the propanal chain to identify low-energy, stable conformers.

Molecular dynamics simulations would build upon this by simulating the atomic motions of the molecule over time, usually in a solvent environment. nih.gov These simulations provide insights into how the molecule behaves dynamically, including conformational transitions, flexibility, and interactions with its surroundings. Results from MD simulations can include data on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Mechanistic Elucidation of Reactions Involving 3 Pyridin 4 Yl Propanal

Reaction Pathway Mapping and Transition State Characterization

Currently, there is a lack of published research that specifically maps the reaction pathways or characterizes the transition states for reactions involving 3-(Pyridin-4-YL)propanal. Such studies, which often employ computational chemistry and kinetic experiments, are crucial for a deep understanding of reaction mechanisms but have not yet been reported for this compound.

Role of Catalysts and Reagents in Reaction Mechanisms

While the catalytic chemistry of pyridines is extensive, the specific influence of various catalysts on reactions of this compound is not well-documented.

Acid-Base Catalysis

In principle, the nitrogen atom of the pyridine (B92270) ring can be protonated under acidic conditions, which would activate the ring towards certain nucleophilic attacks. Conversely, the aldehyde group can be activated by acid catalysis for nucleophilic additions. In the presence of a base, the α-protons to the aldehyde could be abstracted, leading to enolate formation and subsequent reactions. However, specific studies detailing these acid-base catalytic effects for this compound are not available.

Organocatalysis and Metal-Catalyzed Mechanisms

The fields of organocatalysis and metal-catalysis frequently utilize pyridine-containing molecules as ligands or substrates. It is plausible that this compound could participate in a variety of such reactions. For instance, the pyridine nitrogen could coordinate to a metal center, influencing the reactivity of the aldehyde. Similarly, the aldehyde could be a substrate in organocatalytic transformations. Despite these possibilities, specific mechanistic investigations for this compound in these contexts have not been reported.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. For reactions involving this compound, one might expect intermediates such as hemiacetals, acetals, imines, or enamines, depending on the reaction conditions and reagents. However, no specific research has been published that isolates or characterizes such intermediates for this compound.

Kinetic and Thermodynamic Aspects of Reaction Control

The interplay between kinetic and thermodynamic control dictates the product distribution in many chemical reactions. Factors such as reaction temperature, time, and the nature of the solvent can favor the formation of either the kinetically or thermodynamically more stable product. While these principles are universally applicable, a kinetic and thermodynamic analysis specific to reactions of this compound has not been conducted. Therefore, no data is available to construct a detailed discussion on how these factors control the outcome of its reactions.

Green Chemistry Principles and Sustainable Synthesis Approaches for 3 Pyridin 4 Yl Propanal

Development of Solvent-Free and Reduced-Solvent Methodologies

The reduction or elimination of volatile organic solvents is a primary goal in green chemistry to minimize environmental impact. For the synthesis of pyridine (B92270) derivatives, several solvent-free and reduced-solvent methodologies have been explored. While specific solvent-free methods for 3-(Pyridin-4-YL)propanal are not extensively documented, analogous reactions provide a framework for potential applications.

One plausible route to this compound is the oxidation of the corresponding alcohol, 3-(pyridin-4-yl)propan-1-ol. Research has demonstrated the efficacy of solvent-free oxidation of alcohols using reagents like pyridinium (B92312) chlorochromate (PCC) supported on alumina (B75360) asianpubs.org. This method offers advantages such as rapidity, simple manipulation, and selectivity under solvent-free conditions asianpubs.org. Another approach involves the use of solid hydrogen peroxide equivalents, such as complexes of poly(4-vinylpyridine)–H2O2, which can perform selective oxidations under mild, often solvent-free, conditions rsc.org.

Multicomponent reactions (MCRs) for the synthesis of substituted pyridines also present opportunities for solvent-free conditions. For instance, the one-pot synthesis of various pyridine derivatives has been successfully carried out under solvent-free conditions, often with the aid of reusable catalysts like activated fly ash or magnetic nanoparticles rsc.orgbhu.ac.inasianpubs.org. These approaches, typically involving the condensation of aldehydes, ketones, and ammonia (B1221849) sources, highlight the potential for developing a direct, solvent-free synthesis of pyridyl aldehydes ijarsct.co.inwikipedia.org.

| Method | Key Features | Potential Application for this compound |

| Supported Reagent Oxidation | Use of reagents like PCC on alumina. asianpubs.org | Oxidation of 3-(pyridin-4-yl)propan-1-ol without a solvent. |

| Solid H2O2 Equivalents | Complexes of polymers with hydrogen peroxide. rsc.org | A safe and solid-phase oxidation of the precursor alcohol. |

| Solvent-Free MCRs | One-pot reactions with reusable catalysts. rsc.orgbhu.ac.inasianpubs.org | Direct synthesis from simpler precursors without solvent. |

Application of Alternative Energy Sources

Alternative energy sources can significantly enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Microwave irradiation has emerged as a powerful tool in green organic synthesis. It allows for rapid and uniform heating of the reaction mixture, often leading to shorter reaction times and higher yields nih.govnih.gov. In the context of pyridine synthesis, microwave-assisted methods have been employed for various multicomponent reactions to produce highly substituted pyridines nih.gov. For example, the Hantzsch pyridine synthesis has been adapted to microwave conditions, demonstrating the utility of this technology wikipedia.org.

A potential microwave-assisted route to this compound could involve the hydroformylation of 4-vinylpyridine (B31050). While traditionally conducted under high pressure and temperature, microwave heating could potentially offer milder reaction conditions and improved efficiency.

Ultrasound irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to initiate and accelerate chemical reactions. It has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives, often resulting in higher yields and shorter reaction times under milder conditions nih.govnih.govresearchgate.net. Ultrasound has been used to promote the C–H functionalization and iodination of imidazo[1,2-a]pyridines, showcasing its potential for activating pyridine rings and their side chains nih.govacs.orgresearchgate.net. The synthesis of polysubstituted pyridines via one-pot multicomponent reactions has also been achieved under ultrasonic irradiation, suggesting a feasible approach for related structures rsc.org.

Infrared irradiation is another alternative energy source that can be used to promote organic reactions, although its application in pyridine synthesis is less documented compared to microwave and ultrasound.

| Energy Source | Principle | Potential Application for this compound |

| Microwave | Rapid, uniform heating. nih.govnih.gov | Accelerated hydroformylation of 4-vinylpyridine or oxidation of 3-(pyridin-4-yl)propan-1-ol. |

| Ultrasound | Acoustic cavitation. nih.govnih.govresearchgate.net | Enhanced rates for the functionalization of a pyridine precursor or in a multicomponent synthesis. |

Visible-light photocatalysis represents a sustainable and mild approach to drive organic transformations chemeurope.comeurekalert.org. This method can be used to generate radical intermediates that can participate in a variety of bond-forming reactions. For instance, the difunctionalization of alkenes using photochemistry allows for the simultaneous introduction of a pyridine group and other functional moieties chemeurope.comeurekalert.org. This suggests a potential pathway to synthesize precursors of this compound from simpler alkenes.

Photochemical methods have also been developed for the functionalization of pyridines via pyridinyl radicals, offering distinct regioselectivity compared to classical methods researchgate.netnih.gov. The generation of these radicals under mild, visible-light conditions could be harnessed for the introduction of the propanal side chain.

Design and Implementation of Environmentally Benign Catalytic Systems

The use of efficient and recyclable catalysts is a key principle of green chemistry, aiming to reduce waste and improve atom economy.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture and potential for reuse. In the synthesis of pyridines, various heterogeneous catalysts have been developed. These include magnetically recoverable nano-catalysts which have been employed in the synthesis of 2,4,6-tri-arylpyridine derivatives rsc.org. The use of such catalysts in aqueous media further enhances the green credentials of the synthetic process rsc.org.

| Catalyst Type | Example | Recyclability | Potential Application for this compound |

| Magnetic Nanoparticles | Fe3O4 supported catalysts. rsc.org | Easily separated by an external magnet. | Catalyzing a multicomponent reaction to form the pyridine ring. |

| Supported Metal Catalysts | Pd/C/K-10 montmorillonite. organic-chemistry.org | Recyclable through filtration. | Use in a domino cyclization-oxidative aromatization sequence. |

| Metal-Organic Frameworks (MOFs) | Cu(II)-based MOF. acs.org | Can be recovered and reused for multiple cycles. acs.org | Catalyzing the annulation reaction to form the pyridine scaffold. |

| Polymer-Supported Catalysts | Recyclable anhydride (B1165640) catalyst. rsc.org | Recovered by filtration and reusable without further treatment. rsc.org | N-oxidation of the pyridine precursor. |

Metal-Free Catalysis and Biocatalysis

The development of metal-free catalytic systems and biocatalytic methods represents a significant advancement in the sustainable synthesis of pyridine derivatives like this compound. These approaches address the toxicity, cost, and environmental concerns associated with heavy metal catalysts.

Metal-Free Catalysis: